molecular formula C14H14N2O2 B2654313 N-(2-hydroxycyclobutyl)quinoline-2-carboxamide CAS No. 2199517-17-2

N-(2-hydroxycyclobutyl)quinoline-2-carboxamide

Cat. No.: B2654313
CAS No.: 2199517-17-2
M. Wt: 242.278
InChI Key: PSNQFRQYPBSQIB-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)quinoline-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with 2-hydroxycyclobutylamine under specific reaction conditions. The process generally includes the following steps:

    Activation of Quinoline-2-carboxylic Acid: This step involves converting quinoline-2-carboxylic acid into a more reactive intermediate, such as an acid chloride or an ester.

    Amidation Reaction: The activated quinoline-2-carboxylic acid intermediate is then reacted with 2-hydroxycyclobutylamine to form the desired amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutyl ring can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The amide group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted amide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxamide: A structurally related compound with similar biological activities.

    N-cyclooctylquinoline-2-carboxamide: Another quinoline derivative with potential therapeutic applications.

    N-cyclohexylquinoline-2-carboxamide: Known for its antimicrobial properties.

Uniqueness

N-(2-hydroxycyclobutyl)quinoline-2-carboxamide is unique due to the presence of the hydroxycyclobutyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-13-8-7-11(13)16-14(18)12-6-5-9-3-1-2-4-10(9)15-12/h1-6,11,13,17H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNQFRQYPBSQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC(=O)C2=NC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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